3-amino-6-benzyl-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula Analysis
The compound’s systematic IUPAC name is 3-amino-6-benzyl-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide . Its molecular formula, C₂₄H₂₀F₃N₃O₃S , corresponds to a molecular weight of 487.494 g/mol and an exact mass of 487.1177 Da . Key structural features include:
- Thieno[2,3-b]pyridine core : A fused bicyclic system comprising a thiophene ring (positions 1–5) and a pyridine ring (positions 6–10).
- Substituents :
- 3-Amino group (position 3): Enhances hydrogen-bonding potential.
- 6-Benzyl group (position 6): Contributes steric bulk and aromatic interactions.
- 4-Trifluoromethyl group (position 4): Imparts electron-withdrawing effects and metabolic stability.
- 2-Carboxamide group (position 2): Linked to a 3,4-dimethoxyphenyl ring, modulating solubility and target affinity.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 552.7 ± 50.0 °C |
| Flash Point | 288.1 ± 30.1 °C |
| Vapour Pressure | 0.0 ± 1.5 mmHg (25°C) |
| LogP | 5.79 |
Crystallographic and Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray diffraction reveals a planar thieno[2,3-b]pyridine core with dihedral angles of 10.57° (relative to the benzyl group) and 83.87° (relative to the dimethoxyphenyl ring). The trifluoromethyl group adopts a trigonal pyramidal geometry , while the carboxamide moiety participates in intramolecular N–H⋯O and N–H⋯S hydrogen bonds, stabilizing the conformation.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) :
- ¹³C NMR (100 MHz, CDCl₃) :
- IR (KBr) :
Table 2: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 12.34 Å, b = 7.89 Å, c = 15.67 Å |
| Z-Value | 4 |
| R-Factor | 0.045 |
Computational Modeling of Electronic and Steric Properties
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic properties:
- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.
- Electrostatic Potential (ESP) : The trifluoromethyl group exhibits a strong electron-deficient region (−45 kcal/mol), while the amino and methoxy groups show electron-rich regions (+30 kcal/mol).
- Steric Effects : The benzyl and dimethoxyphenyl groups create a steric volume of 142 ų , potentially hindering interactions with flat binding pockets.
Table 3: DFT-Derived Electronic Properties
| Property | Value |
|---|---|
| HOMO Energy | −6.8 eV |
| LUMO Energy | −2.6 eV |
| Dipole Moment | 5.4 Debye |
| Partial Charges | N1: −0.32, S1: −0.12 |
Properties
IUPAC Name |
3-amino-6-benzyl-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N3O3S/c1-32-17-9-8-14(12-18(17)33-2)29-22(31)21-20(28)19-16(24(25,26)27)11-15(30-23(19)34-21)10-13-6-4-3-5-7-13/h3-9,11-12H,10,28H2,1-2H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBNENKWRBXIJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(C=C(N=C3S2)CC4=CC=CC=C4)C(F)(F)F)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-6-benzyl-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-b]pyridine core, which is known for its diverse biological activities. The presence of functional groups such as amino, benzyl, and trifluoromethyl enhances its interaction with biological targets.
- Molecular Formula : C19H19F3N2O2S
- Molecular Weight : 396.43 g/mol
- CAS Number : 723748-21-8
Anticancer Activity
Recent studies have indicated that derivatives of thieno[2,3-b]pyridine exhibit promising anticancer properties. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines.
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of specific kinases involved in cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 7.01 ± 0.60 | Apoptosis induction |
| Compound B | MCF-7 | 14.31 ± 0.90 | Kinase inhibition |
Antimicrobial Activity
The thieno[2,3-b]pyridine derivatives are also being investigated for their antimicrobial properties. The presence of methoxy groups and other substituents has been linked to enhanced activity against both Gram-positive and Gram-negative bacteria.
- Case Study : A related compound demonstrated significant antibacterial effects against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 0.8 to 6.25 µg/mL.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| E. coli | 1.5 | Effective |
| S. aureus | 2.0 | Effective |
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to its unique structure:
- Amino Group : Enhances solubility and facilitates interaction with biological targets.
- Trifluoromethyl Group : Increases lipophilicity and may improve membrane permeability.
- Dimethoxy Substituents : Contribute to the overall electronic properties and stability of the compound.
Research Findings
A comparative study highlighted that modifications in the thieno[2,3-b]pyridine scaffold lead to variations in biological activity:
- Compounds with electron-withdrawing groups showed enhanced anticancer activity.
- Substituents at the benzyl position influenced antimicrobial efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 6
- Benzyl vs. Phenyl/Thienyl Groups: Target Compound: Benzyl at position 6 enhances lipophilicity compared to phenyl (e.g., CID 1535964, ) or thienyl (e.g., ) groups.
Carboxamide Substituent Modifications
- 3,4-Dimethoxyphenyl vs. Other Aryl Groups: Target Compound: The 3,4-dimethoxyphenyl group provides electron-donating methoxy groups, which may enhance solubility and modulate electronic properties. 3-Amino-N,N-diethyl-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (): Diethyl substitution on the carboxamide nitrogen eliminates aryl interactions, favoring different pharmacokinetic profiles.
Trifluoromethyl Group Position and Impact
- The trifluoromethyl group at position 4 is conserved across most analogs (e.g., ). This group enhances metabolic stability and influences electronic density on the thienopyridine core, affecting reactivity and binding to biological targets .
Physical Properties
Preparation Methods
Convergent Synthesis via Fragment Coupling
A convergent approach, as described in PMC literature, involves coupling two pre-functionalized fragments: a carbonitrile intermediate and a 2-chloroacetamide derivative.
-
Synthesis of Carbonitrile Fragment :
Benzoylacetone is condensed with malononitrile in ethanol under reflux to yield 3-cyano-4,6-dimethyl-2-pyridone. Subsequent bromination at the 4-position introduces a benzyl group via nucleophilic aromatic substitution using benzylmagnesium bromide in tetrahydrofuran (THF) at −78°C. -
Preparation of 2-Chloroacetamide Fragment :
3,4-Dimethoxyaniline is reacted with chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base, yielding N-(3,4-dimethoxyphenyl)-2-chloroacetamide in 85% purity. -
Cyclization to Thieno[2,3-b]Pyridine Core :
The carbonitrile and chloroacetamide fragments undergo cyclization in dimethylformamide (DMF) at 120°C for 12 hours, facilitated by potassium carbonate. This step forms the thieno[2,3-b]pyridine skeleton while introducing the trifluoromethyl group via in situ reaction with trifluoromethyl iodide.
Key Data :
Patent-Disclosed One-Pot Synthesis
EP2008654A1 discloses a one-pot method for analogous thienopyridine carboxamides:
-
Condensation and Cyclization :
A mixture of 2-aminothiophene-3-carboxylate, 3,4-dimethoxyphenyl isocyanate, and hexafluoroacetone is heated in acetonitrile at 80°C. The trifluoromethyl group is introduced via radical trifluoromethylation using CuI as a catalyst. -
Benzylation :
Post-cyclization, the intermediate undergoes alkylation with benzyl bromide in the presence of NaH, achieving 72% yield.
Optimization Insight :
-
Excess benzyl bromide (1.5 equiv) improves regioselectivity.
-
Lower temperatures (0–5°C) minimize byproduct formation during alkylation.
Analytical Characterization
Spectroscopic Data
Purity and Stability
-
HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water gradient).
-
Storage : Stable for >6 months at 2–8°C under inert atmosphere.
Challenges and Mitigation Strategies
-
Trifluoromethyl Group Incorporation :
Radical trifluoromethylation often suffers from low efficiency. Using Langlois’ reagent (CF3SO2Na) with tert-butyl hydroperoxide (TBHP) as an oxidant increases yield to 78%. -
Amide Bond Hydrolysis :
The carboxamide group is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents (e.g., DMF) are critical during synthesis.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Convergent Synthesis | 68% | 97% | High | Moderate |
| One-Pot Synthesis | 72% | 95% | Moderate | High |
The one-pot method offers higher yield but requires stringent temperature control, whereas the convergent approach allows modular fragment modification .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this compound, and how are key intermediates stabilized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Condensation reactions between thieno[2,3-b]pyridine precursors and substituted benzyl or aryl amines under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
- Alkylation steps to introduce the benzyl group, often using NaH as a base and alkyl halides as electrophiles .
- Stabilization of intermediates via intramolecular hydrogen bonding (N–H⋯O), as observed in crystal structures of analogous compounds, which prevents unwanted side reactions .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Q. How is X-ray crystallography utilized to resolve the compound’s three-dimensional structure, and what structural features influence its reactivity?
- Key Findings :
- Crystal System : Monoclinic, space group P2₁/c, with unit cell parameters a = 25.8238(8) Å, b = 9.1634(2) Å, c = 14.8366(5) Å, and β = 102.314(3)° .
- Dihedral Angles : The thieno[2,3-b]pyridine core and benzyl substituent form a near-planar arrangement (average dihedral angle = 3.89°), enhancing π-π stacking potential .
- Hydrogen Bonding : Intramolecular N–H⋯O bonds stabilize the conformation, while intermolecular C–H⋯O interactions form chains along the [100] axis .
- Techniques : Data collected using an Oxford Diffraction Xcalibur Eos diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refined with SHELXL-2018 .
Q. What analytical techniques are critical for verifying purity and structural integrity during synthesis?
- Essential Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at δ ~3.8 ppm, trifluoromethyl at δ ~120 ppm in ¹³C) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., m/z 771.15 for analogous compounds) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve synthetic yield and scalability?
- Strategies :
- Temperature Control : Maintaining 60–80°C during condensation steps minimizes side-product formation .
- Solvent Selection : DMF enhances solubility of intermediates, while toluene improves selectivity in alkylation .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may accelerate coupling reactions for trifluoromethyl group incorporation .
- Data-Driven Optimization : Design of Experiments (DoE) to evaluate interactions between variables (e.g., solvent polarity, temperature, and reaction time) .
Q. How do researchers address contradictions in reported biological activity data across studies?
- Resolution Approaches :
- Comparative Assays : Standardize in vitro protocols (e.g., MIC testing for antimicrobial activity using Proteus vulgaris and Pseudomonas aeruginosa strains) to ensure reproducibility .
- Purity Verification : Use HPLC and elemental analysis to rule out impurities as contributors to variability .
- Structural Analog Analysis : Compare activity of derivatives (e.g., 2d in , which showed moderate inhibition) to identify critical functional groups .
Q. What role do computational methods play in elucidating the compound’s mechanism of action?
- Methodology :
- Molecular Docking : Simulations using AutoDock Vina to predict binding affinities to kinase targets (e.g., EGFR or VEGFR2) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent models .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural modifications .
Q. How do advanced spectroscopic techniques deepen understanding of electronic and stereochemical properties?
- Techniques and Insights :
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions and confirm spatial proximity of substituents .
- X-ray Photoelectron Spectroscopy (XPS) : Quantify electron-withdrawing effects of the trifluoromethyl group (binding energy shifts in C 1s spectra) .
- Circular Dichroism (CD) : Probe chiral centers (if present) in derivatives for enantioselective activity studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
